molecular formula C12H21NO4 B050770 1-Boc-2-methylpiperidine-4-carboxylic Acid CAS No. 193085-98-2

1-Boc-2-methylpiperidine-4-carboxylic Acid

Cat. No.: B050770
CAS No.: 193085-98-2
M. Wt: 243.3 g/mol
InChI Key: JYCRXMSJGZWACP-UHFFFAOYSA-N
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Description

1-Boc-2-methylpiperidine-4-carboxylic Acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Triazole-Based Scaffolds Synthesis

Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights an application of using protected triazole amino acid for the preparation of peptidomimetics or biologically active compounds. A protocol was developed to give a protected version of this triazole amino acid, employing N-Boc ynamides with azides in a cycloaddition process, leading to complete regiocontrol and enabling the synthesis of triazoles active as HSP90 inhibitors (Ferrini et al., 2015).

Scaffolds for Combinatorial Chemistry

Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a conformationally rigid, crown-shaped scaffold, was synthesized via ring expansion of a 3-pyrrolidone-derived 1,4-diketone. This process involved N-Boc protection and was further diversified to create a cyclic tripeptoidic structure by amidation with N-Boc-β-alanine, showcasing its versatility as a scaffold in combinatorial chemistry (Penning & Christoffers, 2012).

Continuous Flow Carboxylation

A large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process demonstrated an efficient synthesis method. This process involved N-Boc-directed α-deprotonation using s-BuLi in THF and trapping with CO2 gas, highlighting a safe and scalable preparation method for carboxylic acid to support medicinal chemistry research programs (Kestemont et al., 2021).

Lipase-Catalyzed Regioselective Lactamization

The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid from methyl (2R)-glycidate through a key step of lipase-catalyzed regioselective lactamization of amino diester into a seven-membered lactam. This process demonstrated the efficiency of enzyme-catalyzed transformations in producing complex molecular architectures (Aurell et al., 2014).

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250959-07-9
Record name rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
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